molecular formula C16H12N6OS B2389973 N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide CAS No. 1396883-64-9

N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2389973
CAS No.: 1396883-64-9
M. Wt: 336.37
InChI Key: BMJWLMNONBHSNT-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that features a unique combination of benzo[d]thiazole, imidazole, and pyridazine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur or potassium thiocyanate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its structural features, it is investigated for potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound’s unique properties may be exploited in the development of new materials or chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer a diverse range of chemical reactivity and biological activity. This structural complexity makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-6-(2-methylimidazol-1-yl)pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS/c1-10-17-8-9-22(10)14-7-6-12(20-21-14)15(23)19-16-18-11-4-2-3-5-13(11)24-16/h2-9H,1H3,(H,18,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJWLMNONBHSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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